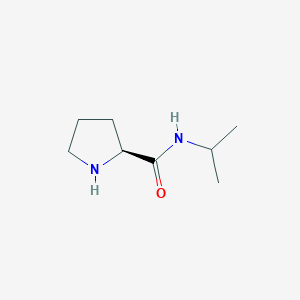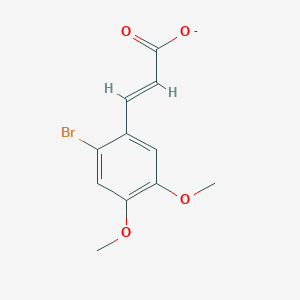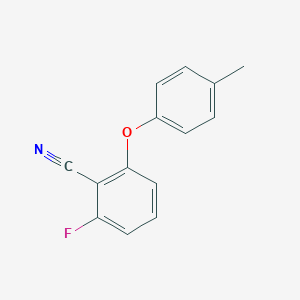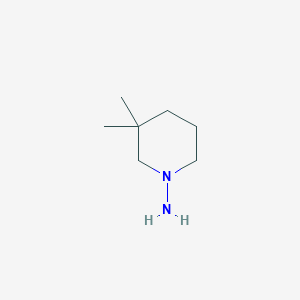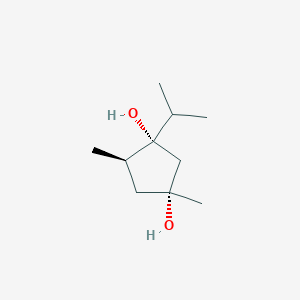
(1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol, also known as Isoprenaline, is a synthetic catecholamine that acts as a β-adrenergic receptor agonist. It is commonly used as a research tool in the study of the sympathetic nervous system and its effects on the cardiovascular system.
作用機序
(1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol acts as a β-adrenergic receptor agonist, specifically targeting β1 and β2 receptors. Binding of (1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol to these receptors results in the activation of adenylate cyclase and the subsequent increase in cyclic AMP (cAMP) levels. This leads to the activation of protein kinase A (PKA), which phosphorylates a variety of target proteins, including ion channels and contractile proteins in the heart and smooth muscle cells. The net effect of this signaling cascade is an increase in heart rate, contractility, and relaxation of smooth muscle cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol are primarily related to its actions on the cardiovascular system. (1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol increases heart rate, contractility, and relaxation of smooth muscle cells, resulting in an increase in cardiac output and blood pressure. (1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol also causes vasodilation in certain vascular beds, such as the skeletal muscle and liver, which can lead to a redistribution of blood flow.
実験室実験の利点と制限
(1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol is a useful research tool due to its specificity for β-adrenergic receptors and its well-characterized mechanism of action. It is also readily available and relatively inexpensive. However, (1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol has several limitations for lab experiments. It has a short half-life and is rapidly metabolized, which can make it difficult to maintain a consistent level of (1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol in the bloodstream. Additionally, (1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol can have off-target effects on other receptors, such as α-adrenergic receptors, which can complicate interpretation of results.
将来の方向性
There are several future directions for research on (1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol. One area of interest is the role of (1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol in the pathophysiology of cardiovascular diseases, such as heart failure and hypertension. (1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol has been shown to be elevated in these conditions, and further research is needed to elucidate the mechanisms underlying this elevation and its potential contribution to disease progression. Another area of interest is the development of more selective β-adrenergic receptor agonists that can target specific subtypes of β-adrenergic receptors, which could have therapeutic applications in the treatment of cardiovascular diseases. Finally, the use of (1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol in combination with other drugs, such as β-blockers, could provide insights into the complex interactions between the sympathetic and parasympathetic nervous systems in the regulation of cardiovascular function.
合成法
The synthesis of (1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol involves the reaction of 3,4-dimethylphenol with epichlorohydrin to form 3,4-dimethyl-1,2-epoxybutane. This intermediate is then reacted with isopropylamine to form the final product, (1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol.
科学的研究の応用
(1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol is widely used as a research tool in the study of the sympathetic nervous system and its effects on the cardiovascular system. It is commonly used in animal studies to investigate the role of β-adrenergic receptors in cardiac function and the regulation of blood pressure. (1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol is also used in human studies to investigate the effects of sympathetic nervous system activation on cardiovascular function and to evaluate the efficacy of β-blockers in the treatment of cardiovascular diseases.
特性
CAS番号 |
189170-44-3 |
|---|---|
製品名 |
(1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol |
分子式 |
C10H20O2 |
分子量 |
172.26 g/mol |
IUPAC名 |
(1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol |
InChI |
InChI=1S/C10H20O2/c1-7(2)10(12)6-9(4,11)5-8(10)3/h7-8,11-12H,5-6H2,1-4H3/t8-,9-,10+/m1/s1 |
InChIキー |
YDZIIXDHWDAYQK-BBBLOLIVSA-N |
異性体SMILES |
C[C@@H]1C[C@@](C[C@@]1(C(C)C)O)(C)O |
SMILES |
CC1CC(CC1(C(C)C)O)(C)O |
正規SMILES |
CC1CC(CC1(C(C)C)O)(C)O |
同義語 |
1,3-Cyclopentanediol,1,4-dimethyl-3-(1-methylethyl)-,(1alpha,3alpha,4bta)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



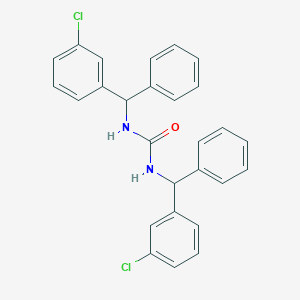


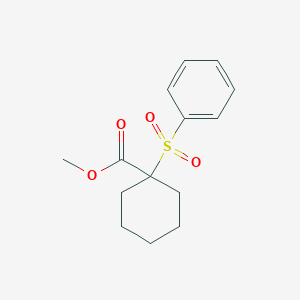
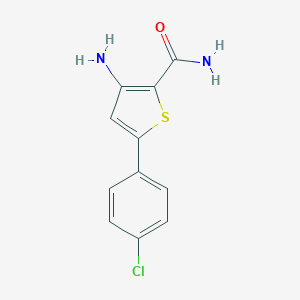
![1,4-Bis[5-[4-(diphenylamino)phenyl]-1,3,4-oxadiazole-2-yl]benzene](/img/structure/B68195.png)
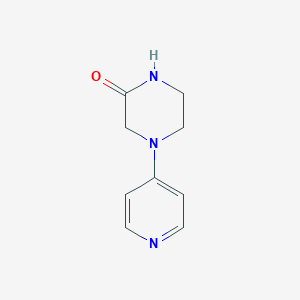
![2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B68200.png)
